cis-beta-Octenoic acid

Description

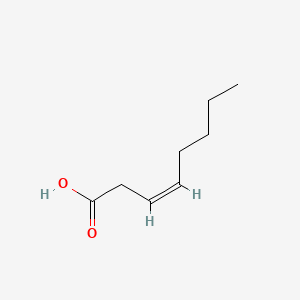

Structure

2D Structure

3D Structure

Properties

CAS No. |

5169-51-7 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

(Z)-oct-3-enoic acid |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h5-6H,2-4,7H2,1H3,(H,9,10)/b6-5- |

InChI Key |

IWPOSDLLFZKGOW-WAYWQWQTSA-N |

Isomeric SMILES |

CCCC/C=C\CC(=O)O |

Canonical SMILES |

CCCCC=CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

cis-beta-Octenoic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of cis-beta-Octenoic Acid, also known as (Z)-3-Octenoic acid. Due to a notable lack of specific experimental data in scientific literature and databases for the (Z)- isomer, this guide synthesizes established chemical principles to provide a representative synthesis protocol. It includes the compound's identity, a proposed detailed experimental methodology for its synthesis via partial hydrogenation, and tabulated physicochemical properties. It is critical to note that the available quantitative experimental data predominantly corresponds to the (E)- or trans- isomer. To date, no specific biological activities or associations with signaling pathways have been reported for (Z)-3-Octenoic acid in the accessible literature.

Chemical Identity and Structure

This compound is an unsaturated medium-chain fatty acid. The designation "cis" or "(Z)" refers to the stereochemistry of the substituents on the double bond, where the higher-priority groups are on the same side. The "beta" or "3" indicates the position of this double bond starting from the carboxyl group.

| Identifier | Value | Source |

| IUPAC Name | (Z)-oct-3-enoic acid | [1] |

| Synonyms | This compound, (Z)-3-Octenoic acid, cis-Oct-3-enoic acid | [1] |

| CAS Number | 5169-51-7 | |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| InChI Key | IWPOSDLLFZKGOW-WAYWQWQTSA-N | [1] |

| SMILES | CCCC/C=C\CC(=O)O | [1] |

Chemical Structure:

Physicochemical Properties

Specific, experimentally verified physicochemical data for (Z)-3-Octenoic acid (CAS 5169-51-7) is scarce in public-domain literature. The data presented in the following table corresponds to 3-Octenoic acid (CAS 1577-19-1) , which is often a mixture of isomers or the more common trans-isomer. This data should be considered representative but may not precisely reflect the properties of the pure (Z)- isomer.

| Property | Value | Source |

| Boiling Point | 240-242 °C (at 760 mmHg) | |

| Density | 0.928 - 0.938 g/cm³ (at 20 °C) | |

| Refractive Index | 1.443 - 1.450 (at 20 °C) | |

| Solubility | Slightly soluble in water; Soluble in most organic solvents. | |

| pKa (Predicted) | 4.51 ± 0.10 |

Spectral Data

No experimentally derived spectral data (NMR, IR, MS) for pure (Z)-3-Octenoic acid is readily available. For analytical purposes, the following characteristic signals would be expected:

-

¹H NMR: Olefinic protons (~5.4-5.6 ppm) with a cis-coupling constant (J ≈ 10-12 Hz), an alpha-methylene group (~3.1 ppm), and aliphatic protons.

-

¹³C NMR: Carboxyl carbon (~178-180 ppm), two sp² carbons of the double bond (~120-135 ppm), and several sp³ carbons.

-

IR Spectroscopy: A broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1710 cm⁻¹), a C=C stretch (~1650 cm⁻¹), and a C-H bend for the cis-alkene (~700 cm⁻¹).

Experimental Protocols

Synthesis of (Z)-3-Octenoic Acid

The most established and stereoselective method for synthesizing a (Z)- or cis-alkene is the partial hydrogenation of the corresponding alkyne using a poisoned catalyst, such as Lindlar's catalyst.[2][3][4] This process, known as a syn-addition, adds two hydrogen atoms to the same face of the triple bond, ensuring the formation of the cis-alkene.[2][4]

Objective: To synthesize (Z)-3-Octenoic acid from 3-Octynoic acid via catalytic hydrogenation.

Materials:

-

3-Octynoic acid

-

Lindlar's catalyst (5% Palladium on CaCO₃, poisoned with lead acetate)

-

Quinoline (optional, as a co-poison to increase selectivity)

-

Hydrogen gas (H₂)

-

Anhydrous solvent (e.g., Ethanol, Ethyl Acetate, or Hexane)

-

Standard glassware for atmospheric or low-pressure reactions (e.g., three-neck flask, gas burette/balloon, condenser)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (e.g., Büchner funnel with Celite or a syringe filter)

-

Rotary evaporator

Methodology:

-

Catalyst Suspension: In a suitable reaction flask, suspend Lindlar's catalyst (e.g., 50-100 mg per 1 gram of alkyne) in the chosen anhydrous solvent (e.g., 20 mL).

-

System Purge: Seal the flask and purge the system with an inert gas (e.g., Nitrogen or Argon) to remove all oxygen, which can pose a safety hazard with hydrogen and deactivate the catalyst.

-

Reactant Addition: Dissolve 3-Octynoic acid in the anhydrous solvent and add it to the reaction flask via a syringe or dropping funnel. If using, add a small amount of quinoline (typically 1 equivalent by weight relative to the catalyst).

-

Hydrogenation: Purge the system with hydrogen gas, then maintain a positive pressure of H₂ using a balloon or a gas burette.

-

Reaction Monitoring: Vigorously stir the mixture at room temperature. The reaction progress can be monitored by the uptake of hydrogen gas or by analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting alkyne. The reaction must be stopped promptly upon consumption of one molar equivalent of hydrogen to prevent over-reduction to the fully saturated octanoic acid.

-

Catalyst Removal: Once the reaction is complete, purge the system again with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite or a suitable filter to completely remove the heterogeneous Lindlar's catalyst.

-

Solvent Evaporation: Wash the filter cake with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude (Z)-3-Octenoic acid can be purified further, if necessary, by techniques such as vacuum distillation or column chromatography.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of (Z)-3-Octenoic acid.

Biological Activity and Signaling Pathways

A thorough search of scientific databases and literature reveals no specific studies detailing the biological activity of (Z)-3-Octenoic acid. Consequently, there is no information linking this compound to any known signaling pathways or providing a basis for its consideration in drug development at this time. Its general classification as a medium-chain fatty acid suggests it would be involved in lipid metabolism, but specific effects beyond this are uncharacterized.

Conclusion

(Z)-3-Octenoic acid is a well-defined chemical entity for which specific experimental data remains largely unpublished. While its identity is clear, researchers must rely on data from its trans-isomer for estimations of its physical properties. A reliable synthesis can be achieved through the stereoselective partial hydrogenation of 3-octynoic acid. The absence of any reported biological activity underscores a significant gap in the scientific understanding of this compound, presenting an opportunity for novel research in the fields of biochemistry and pharmacology.

References

(Z)-oct-3-enoic Acid: A Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-oct-3-enoic acid is a short-chain unsaturated fatty acid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, natural occurrence, and biochemical context. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Discovery

The precise historical details surrounding the initial discovery of (Z)-oct-3-enoic acid, including the specific researchers and the exact date and context of its first identification, are not well-documented in readily available scientific literature. The discovery of many short-chain fatty acids dates back to the early days of natural product chemistry, and detailed records of the first isolation and characterization of every isomer are not always available. However, the discovery of essential fatty acids by George and Mildred Burr in 1929 laid the groundwork for the broader investigation of unsaturated fatty acids and their biological significance.[1]

Natural Occurrence

(Z)-oct-3-enoic acid has been reported to occur in the plant kingdom, most notably in Burdock (Arctium lappa). While several studies have analyzed the volatile compounds and fatty acid composition of Burdock root, the explicit confirmation of the (Z)-isomer of oct-3-enoic acid and its concentration remains an area for further investigation.

Table 1: Natural Sources of oct-3-enoic acid

| Source | Plant Part | Method of Analysis | Isomer Identified | Concentration | Reference |

| Arctium lappa L. | Root | Not specified | Not specified | Data available | [2] |

It is important to note that while "oct-3-enoic acid" has been identified in Arctium lappa, the stereochemistry is often not specified in older literature. Modern analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), are capable of separating and identifying different isomers, but many comprehensive analyses of Burdock's volatile compounds do not list (Z)-oct-3-enoic acid as a detected analyte. This could indicate that it is a minor component of the plant's chemical profile or that the specific extraction and analytical methods used were not optimized for its detection.

Biosynthesis

The biosynthesis of unsaturated fatty acids in plants is a well-established pathway. It begins with the de novo synthesis of saturated fatty acids in the plastids. A series of desaturase enzymes then introduce double bonds into the fatty acid chains. The formation of a cis (Z) double bond is a common enzymatic process in plant biochemistry.

The following diagram illustrates a generalized pathway for the biosynthesis of unsaturated fatty acids in plants, which would include the precursors for an eight-carbon unsaturated fatty acid like (Z)-oct-3-enoic acid.

Caption: Generalized biosynthesis of (Z)-oct-3-enoic acid.

Experimental Protocols

Isolation and Identification from Natural Sources

The following is a generalized experimental protocol for the extraction, isolation, and identification of (Z)-oct-3-enoic acid from a plant matrix like Arctium lappa root, based on established methods for short-chain fatty acid analysis.

1. Sample Preparation and Extraction:

-

Objective: To extract volatile and semi-volatile compounds, including short-chain fatty acids, from the plant material.

-

Procedure:

-

Fresh or dried root material is ground to a fine powder.

-

A known quantity of the powdered material is subjected to headspace solid-phase microextraction (HS-SPME) or solvent extraction.

-

HS-SPME: The sample is placed in a sealed vial and heated to release volatile compounds, which are then adsorbed onto an SPME fiber.

-

Solvent Extraction: The sample is extracted with an organic solvent such as a mixture of chloroform and methanol. The extract is then washed and concentrated.

-

-

2. Derivatization (for GC-MS analysis):

-

Objective: To convert the carboxylic acid to a more volatile ester for improved chromatographic separation and detection by GC-MS.

-

Procedure:

-

The extracted sample is treated with a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to form trimethylsilyl (TMS) esters.

-

Alternatively, methylation can be performed using diazomethane or boron trifluoride-methanol complex to form fatty acid methyl esters (FAMEs).

-

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Objective: To separate, identify, and quantify the components of the derivatized extract.

-

Procedure:

-

An aliquot of the derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a wax-type or a mid-polar column like a phenyl-methylpolysiloxane).

-

The GC oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column stationary phase.

-

The separated compounds are introduced into a mass spectrometer, which ionizes the molecules and fragments them.

-

The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification by comparison to a spectral library (e.g., NIST) and a synthesized (Z)-oct-3-enoic acid standard.

-

Quantification is achieved by comparing the peak area of the analyte to that of an internal standard added at a known concentration.

-

The following diagram outlines the general workflow for the analysis of (Z)-oct-3-enoic acid.

Caption: Workflow for (Z)-oct-3-enoic acid analysis.

Potential Signaling Pathways

While no specific signaling pathways have been definitively elucidated for (Z)-oct-3-enoic acid, the well-studied pathways of other short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate provide a potential framework for its biological activity. These SCFAs are known to act as signaling molecules through two primary mechanisms:

-

Activation of G-protein-coupled receptors (GPCRs): SCFAs can bind to and activate specific GPCRs, such as GPR41 and GPR43, which are expressed on the surface of various cell types, including immune cells and intestinal epithelial cells. This can trigger downstream signaling cascades that modulate cellular functions.

-

Inhibition of histone deacetylases (HDACs): SCFAs, particularly butyrate, can enter cells and inhibit the activity of HDACs. This leads to changes in chromatin structure and gene expression, influencing processes like cell proliferation, differentiation, and apoptosis.

Given its structural similarity to other SCFAs, it is plausible that (Z)-oct-3-enoic acid could interact with similar molecular targets.

The diagram below illustrates the general signaling pathways of short-chain fatty acids, which may be relevant for (Z)-oct-3-enoic acid.

Caption: Hypothesized signaling of (Z)-oct-3-enoic acid.

Conclusion

(Z)-oct-3-enoic acid is a naturally occurring short-chain unsaturated fatty acid with its presence suggested in Arctium lappa. While its initial discovery is not clearly documented, established analytical methods can be adapted for its definitive identification and quantification from natural sources. Future research should focus on confirming the stereochemistry and concentration of this compound in various natural products and exploring its potential biological activities and involvement in cellular signaling pathways, drawing parallels from the known functions of other short-chain fatty acids. This will be crucial for unlocking its potential applications in research, drug development, and other scientific fields.

References

The Enigmatic Pathway of cis-β-Octenoic Acid: A Technical Guide to a Putative Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-β-Octenoic acid, a medium-chain fatty acid with a unique cis double bond at the third carbon, presents a fascinating case in lipid biochemistry. While its presence has been noted in some natural sources, a definitive biosynthetic pathway remains to be fully elucidated in the scientific literature. This technical guide consolidates our current understanding of fatty acid biosynthesis to propose a putative pathway for cis-β-octenoic acid. It provides a framework for researchers by outlining potential enzymatic steps, relevant experimental protocols for pathway elucidation, and a foundation for future investigations into the biological significance and potential therapeutic applications of this intriguing molecule.

Introduction to Fatty Acid Biosynthesis

Fatty acids are fundamental building blocks for a vast array of lipids, serving critical roles in energy storage, membrane structure, and cellular signaling. Their synthesis is a highly conserved and regulated process across different organisms. The de novo synthesis of fatty acids primarily occurs in the cytoplasm and involves the sequential addition of two-carbon units derived from acetyl-CoA.

The formation of unsaturated fatty acids, which contain one or more double bonds, follows distinct pathways. In aerobic organisms, desaturase enzymes introduce double bonds into saturated fatty acyl chains. In contrast, many bacteria utilize an anaerobic pathway where a double bond is introduced at an early stage of the fatty acid elongation cycle.

A Putative Biosynthetic Pathway for cis-β-Octenoic Acid

Based on the principles of anaerobic unsaturated fatty acid biosynthesis, we propose a putative pathway for the formation of cis-β-octenoic acid. This pathway hinges on the action of a specific β-hydroxyacyl-ACP dehydratase capable of generating a cis-β,γ double bond from a C8 intermediate.

The proposed pathway initiates with the standard fatty acid synthesis cycle:

-

Chain Initiation: Acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC).

-

Elongation Cycles: The fatty acid synthase (FAS) complex catalyzes the iterative condensation of malonyl-ACP with a growing acyl-ACP chain. For the synthesis of an 8-carbon chain, three rounds of elongation occur.

-

Formation of the C8 Intermediate: After three elongation cycles, a β-hydroxyoctanoyl-ACP intermediate is formed.

The critical branching point from saturated fatty acid synthesis is the dehydration of this β-hydroxyoctanoyl-ACP intermediate.

Key Enzymatic Step:

A specialized β-hydroxyoctanoyl-ACP dehydratase would catalyze the removal of a water molecule to introduce a double bond. Crucially, this enzyme would exhibit stereospecificity to form a cis-3-octenoyl-ACP, rather than the typical trans-2-enoyl-ACP seen in saturated fatty acid synthesis.

This proposed mechanism is analogous to the action of FabA, a β-hydroxydecanoyl-ACP dehydrase found in E. coli, which introduces a cis-3-decenoyl bond during the synthesis of unsaturated fatty acids.[1]

The final step would be the release of the free fatty acid:

-

Thioesterase Action: A thioesterase would hydrolyze the acyl-ACP bond to release cis-β-octenoic acid.

Below is a DOT language script for the proposed biosynthetic pathway.

Caption: Putative biosynthetic pathway for cis-β-octenoic acid.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature for the biosynthesis of cis-β-octenoic acid. Research in this area would need to establish key parameters. The following table outlines the types of data that would be crucial for characterizing this pathway.

| Parameter | Description | Units |

| Enzyme Kinetics | ||

| Km (Putative Dehydratase) | Michaelis constant for β-hydroxyoctanoyl-ACP. | µM |

| kcat (Putative Dehydratase) | Catalytic constant (turnover number). | s-1 |

| kcat/Km (Putative Dehydratase) | Catalytic efficiency. | M-1s-1 |

| Product Yield | ||

| In vivo concentration | Cellular concentration of cis-β-octenoic acid in a producing organism. | µg/g dry cell weight |

| In vitro conversion rate | Rate of conversion of precursor to product in an enzymatic assay. | nmol/min/mg protein |

Experimental Protocols for Pathway Elucidation

To validate the proposed pathway and gather the necessary quantitative data, a series of experiments would be required.

Identification of Putative Genes and Enzymes

-

Bioinformatic Analysis: Homology searches using known β-hydroxyacyl-ACP dehydratases (e.g., FabA) against the genomes of organisms known to produce C8 fatty acids or those found in environments where cis-β-octenoic acid might be present.

-

Gene Knockout and Complementation: In a candidate organism, knockout of the putative dehydratase gene should abolish cis-β-octenoic acid production. Re-introduction of the wild-type gene should restore its synthesis.

In Vitro Enzyme Assays

-

Cloning and Expression: The candidate dehydratase gene would be cloned into an expression vector (e.g., E. coli) to produce the recombinant enzyme.

-

Synthesis of Substrate: The substrate, β-hydroxyoctanoyl-ACP, would need to be synthesized enzymatically or chemically.

-

Enzyme Activity Assay:

-

Reaction Mixture: A typical reaction would contain the purified enzyme, β-hydroxyoctanoyl-ACP, and a suitable buffer.

-

Incubation: The reaction would be incubated at an optimal temperature and for a specific time.

-

Product Detection: The formation of cis-3-octenoyl-ACP would be monitored. This can be done by hydrolyzing the ACP moiety and analyzing the resulting fatty acid by gas chromatography-mass spectrometry (GC-MS).

-

Kinetic Analysis: By varying the substrate concentration, the kinetic parameters (Km and Vmax) can be determined.

-

In Vivo Labeling Studies

-

Precursor Feeding: A culture of the producing organism would be fed with a labeled precursor, such as 13C- or 14C-labeled acetate or octanoate.

-

Lipid Extraction: After a period of growth, the cellular lipids would be extracted.

-

Analysis: The fatty acids would be derivatized (e.g., to fatty acid methyl esters - FAMEs) and analyzed by GC-MS to trace the incorporation of the label into cis-β-octenoic acid, confirming its de novo synthesis.

The following diagram illustrates a general experimental workflow for identifying and characterizing the enzymes involved in the proposed pathway.

Caption: A general experimental workflow for pathway elucidation.

Conclusion and Future Directions

The biosynthesis of cis-β-octenoic acid represents an intriguing area of lipid metabolism that is currently underexplored. The putative pathway presented in this guide, based on the well-established principles of anaerobic unsaturated fatty acid synthesis, provides a solid foundation for future research. Elucidating this pathway will not only fill a gap in our fundamental understanding of fatty acid diversity but may also open avenues for the biotechnological production of this and other novel fatty acids. For drug development professionals, understanding the unique enzymatic steps could offer novel targets for antimicrobial agents, particularly in bacteria that may utilize this pathway. The next steps will require a concerted effort in bioinformatics, molecular biology, and analytical chemistry to identify the key enzymes and validate the proposed biosynthetic route.

References

An In-depth Technical Guide on the Spectroscopic Data of cis-β-Octenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for cis-β-octenoic acid, also known as (Z)-3-octenoic acid. Due to the limited availability of a complete, unified dataset in public databases, this document presents a compilation of the most relevant information found, including data for closely related compounds and general experimental protocols.

Spectroscopic Data Summary

Mass Spectrometry (MS)

The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern, aiding in structural elucidation.

Table 1: Mass Spectrometry Data for 3-Octenoic Acid (Isomer Unspecified)

| m/z | Interpretation |

| 142 | Molecular Ion [M]⁺ |

| 125 | [M-OH]⁺ |

| 99 | [M-C₂H₅O]⁺ |

| 81 | [C₆H₉]⁺ |

| 73 | [C₄H₉O]⁺ |

| 55 | [C₄H₇]⁺ |

Note: This data is for "3-octenoic acid" and the stereochemistry of the double bond was not specified in the source.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Infrared (IR) Spectroscopy Data for 3-Octenoic Acid (Isomer Unspecified)

| Wavenumber (cm⁻¹) | Interpretation |

| ~3000 (broad) | O-H stretch (carboxylic acid) |

| ~2960, 2930, 2870 | C-H stretch (alkane) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1650 | C=C stretch (alkene) |

| ~1410 | O-H bend (in-plane) |

| ~1280 | C-O stretch |

| ~940 (broad) | O-H bend (out-of-plane) |

| ~720 | C-H bend (cis-alkene) |

Note: This data is for "3-octenoic acid" and the stereochemistry of the double bond was not specified in the source. The C-H bend for a cis-alkene is a characteristic absorption.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Although specific experimental data for cis-β-octenoic acid is not available, a hypothetical ¹H and ¹³C NMR data table is presented below based on known chemical shift ranges for similar structures.

Table 3: Predicted ¹H NMR Data for cis-β-Octenoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | singlet | 1H | -COOH |

| ~5.5-5.8 | multiplet | 1H | H-3 or H-4 |

| ~5.3-5.6 | multiplet | 1H | H-3 or H-4 |

| ~3.1 | doublet | 2H | H-2 |

| ~2.0-2.2 | multiplet | 2H | H-5 |

| ~1.2-1.5 | multiplet | 2H | H-6 |

| ~1.2-1.5 | multiplet | 2H | H-7 |

| ~0.9 | triplet | 3H | H-8 |

Table 4: Predicted ¹³C NMR Data for cis-β-Octenoic Acid

| Chemical Shift (δ) ppm | Assignment |

| ~178 | C-1 (C=O) |

| ~130 | C-4 |

| ~125 | C-3 |

| ~35 | C-2 |

| ~29 | C-5 |

| ~22 | C-6 |

| ~31 | C-7 |

| ~14 | C-8 |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for cis-β-octenoic acid are not available. However, this section provides generalized methodologies for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact) and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like cis-β-octenoic acid.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to cis-beta-Octenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-beta-Octenoic acid, a monounsaturated medium-chain fatty acid. It details the compound's chemical identity, including its CAS number and IUPAC name, and summarizes its key physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development by consolidating the available technical information on this compound.

Chemical Identification and Properties

This compound , also known by its IUPAC name (Z)-oct-3-enoic acid , is a carboxylic acid with the chemical formula C₈H₁₄O₂.[1] Its unique structure, featuring a cis double bond between the third and fourth carbon atoms, imparts specific chemical and physical characteristics.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| CAS Number | 5169-51-7 | [2] |

| IUPAC Name | (Z)-oct-3-enoic acid | [1] |

| Molecular Formula | C₈H₁₄O₂ | [1][2] |

| Molecular Weight | 142.20 g/mol | |

| Synonyms | cis-3-Octenoic acid, (3Z)-Octenoic acid | [3] |

Synthesis and Experimental Protocols

While a specific, detailed, step-by-step synthesis protocol for this compound was not found in the reviewed literature, general methods for the synthesis of unsaturated fatty acids can be adapted. One common approach involves the Wittig reaction, which is a reliable method for forming carbon-carbon double bonds with stereochemical control.

A plausible synthetic workflow for (Z)-oct-3-enoic acid could be conceptualized as follows:

Caption: A conceptual workflow for the synthesis of (Z)-oct-3-enoic acid.

Experimental Considerations:

-

Stereoselectivity: The key to synthesizing the cis isomer is the choice of Wittig reagent and reaction conditions. Using a non-stabilized ylide or specific salt-free conditions generally favors the formation of the Z-alkene.

-

Purification: Purification of the final product would likely involve column chromatography to separate the desired cis-isomer from any trans-isomer byproduct and other impurities. Characterization would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research detailing the biological activity and the precise signaling pathways modulated by this compound. However, as a medium-chain fatty acid, its biological roles can be contextualized within the broader understanding of fatty acid metabolism and signaling.

Fatty acids are integral components of cellular membranes, serve as energy sources, and act as signaling molecules that can influence various cellular processes.

Potential Areas of Biological Relevance:

-

Metabolic Pathways: It is plausible that this compound can be metabolized through beta-oxidation, contributing to cellular energy production.

-

Signaling Cascades: Fatty acids are known to interact with various receptors and signaling proteins. Potential, though currently uninvestigated, signaling interactions for this compound could involve pathways commonly affected by other fatty acids.

Caption: Putative signaling pathways potentially influenced by this compound.

It is important to emphasize that the involvement of this compound in these specific pathways is speculative and requires experimental validation. The neuropharmacological effects of related terpenoids and the impact of other fatty acids on signaling pathways such as ERK/JNK/p38 suggest potential avenues for future research into the bioactivity of this compound.

Conclusion and Future Directions

This technical guide has consolidated the available information on this compound, highlighting its chemical identity and providing a framework for its synthesis. A significant gap in the current scientific literature exists regarding its specific biological functions and the signaling pathways it may modulate. Future research should focus on developing and publishing detailed synthetic protocols to make this compound more accessible to the research community. Furthermore, comprehensive studies are needed to elucidate its biological activities, including its potential roles in cellular metabolism, signaling, and its pharmacological effects. Such investigations will be crucial in determining the potential applications of this compound in drug development and other scientific disciplines.

References

Solubility and Stability of cis-beta-Octenoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of cis-beta-octenoic acid. Given the limited direct data on this specific isomer, this document combines available information on cis-3-octenoic acid with established knowledge of structurally similar short-chain unsaturated fatty acids. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related fields.

Physicochemical Properties of this compound

This compound, also known as cis-3-octenoic acid, is a medium-chain fatty acid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | |

| Molecular Weight | 142.196 g/mol | [1] |

| Boiling Point | 150 °C at 19 mmHg | [1] |

| Density | 0.9352 g/cm³ at 20 °C | [1] |

| Refractive Index | 1.4433 at 20 °C | [1] |

Solubility Profile

Table 1: Estimated Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic | Sparingly soluble | The polar carboxylic acid group allows for some interaction with water, but the hydrophobic carbon chain limits overall solubility. |

| Methanol | Polar Protic | Soluble | The alcohol can hydrogen bond with the carboxylic acid, and the short alkyl chain of methanol has some affinity for the octenoic acid's carbon tail. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for many fatty acids. |

| Acetone | Polar Aprotic | Soluble | The polarity of acetone allows for dipole-dipole interactions with the carboxylic acid group. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. |

| Dichloromethane | Nonpolar | Soluble | The nonpolar nature of the solvent interacts favorably with the long alkyl chain of the fatty acid. |

| Hexane | Nonpolar | Soluble | The nonpolar solvent readily dissolves the nonpolar carbon tail of the fatty acid. |

| Toluene | Nonpolar | Soluble | As a nonpolar aromatic solvent, it is expected to be a good solvent for the fatty acid. |

Stability Characteristics

The stability of this compound is primarily influenced by the presence of the cis double bond and the carboxylic acid functional group. These features make the molecule susceptible to certain degradation pathways.

Key Degradation Pathways:

-

Oxidation: The allylic position (the carbon atom adjacent to the double bond) is susceptible to radical-mediated oxidation, which can lead to the formation of hydroperoxides and subsequent cleavage of the carbon chain. This process is often accelerated by heat, light, and the presence of metal ions.

-

Isomerization: The cis double bond can isomerize to the more thermodynamically stable trans configuration, particularly in the presence of acid or heat.

-

Esterification: In the presence of alcohols and an acid catalyst, this compound can undergo esterification to form the corresponding ester.

Table 2: Factors Affecting the Stability of this compound

| Factor | Effect on Stability | Mitigation Strategies |

| Temperature | Increased temperature can accelerate oxidation and isomerization. | Store at low temperatures. |

| Light | UV light can promote radical formation and subsequent oxidation. | Store in amber or opaque containers. |

| Oxygen | Oxygen is a key reactant in the oxidation of unsaturated fatty acids. | Store under an inert atmosphere (e.g., nitrogen or argon). |

| pH | Extremes of pH can catalyze hydrolysis of any potential esters or promote other reactions. | Maintain a neutral pH for aqueous solutions. |

| Metal Ions | Transition metal ions (e.g., iron, copper) can catalyze oxidative degradation. | Use chelating agents (e.g., EDTA) to sequester metal ions. |

Experimental Protocols

Accurate determination of the solubility and stability of this compound requires robust experimental protocols. Below are methodologies for these key assessments.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a mechanical shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed to allow for the separation of the undissolved solute. Alternatively, centrifugation or filtration can be used to separate the solid phase from the saturated solution.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed and diluted with an appropriate solvent. The concentration of this compound in the diluted sample is then determined using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Stability Assessment: Accelerated Stability Study

Accelerated stability studies are used to predict the long-term stability of a substance by subjecting it to stressed conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the desired solvent(s) at a known concentration.

-

Stress Conditions: Aliquots of the solution are stored under various stress conditions, such as elevated temperature (e.g., 40°C, 60°C), exposure to light (e.g., using a photostability chamber), and different pH values. Control samples are stored under normal conditions (e.g., 4°C in the dark).

-

Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

-

Analysis: The concentration of this compound in each sample is quantified using a stability-indicating analytical method (e.g., HPLC or GC-MS) that can separate the parent compound from its degradation products.

-

Data Analysis: The degradation rate is determined by plotting the concentration of this compound as a function of time. The shelf-life can then be estimated by extrapolating the degradation kinetics to the desired storage conditions.

Analytical Methods for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like short-chain fatty acids.

-

Derivatization: To increase volatility and improve chromatographic peak shape, this compound is often derivatized prior to GC-MS analysis. A common method is esterification to form the methyl ester (FAME - Fatty Acid Methyl Ester).

-

Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAME analysis) is coupled to a mass spectrometer.

-

Quantification: Quantification is typically performed using an internal standard method to correct for variations in sample preparation and injection volume.

High-Performance Liquid Chromatography (HPLC):

HPLC can also be used for the analysis of short-chain fatty acids.

-

Stationary Phase: A reverse-phase column (e.g., C18) is commonly used.

-

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a low wavelength (around 210 nm) can be used, as the carboxylic acid group has some absorbance. More specific and sensitive detection can be achieved with a mass spectrometer (LC-MS).

Biological Relevance and Pathway Involvement

While the direct role of this compound in major signaling pathways is not extensively documented, it has been identified as a metabolite in the context of polyhydroxyalkanoate (PHA) metabolism in certain bacteria. Specifically, in Pseudomonas aureofaciens, trans/cis-3-octenoic acid is involved in the biosynthesis and degradation of poly-3-hydroxyoctanoate (PHO)[2][3].

References

Cis-beta-Octenoic Acid: A Technical Guide for Researchers

Introduction

Cis-beta-octenoic acid, systematically known as (Z)-oct-3-enoic acid, is a medium-chain fatty acid (MCFA) with the chemical formula C8H14O2.[1] As a member of the unsaturated fatty acid class, its unique structural and chemical properties suggest potential biological activities of interest to the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of this compound, including its physicochemical characteristics, potential biological activities inferred from related isomers, and detailed experimental protocols relevant to its study.

Physicochemical Properties

This compound is characterized by an eight-carbon chain with a cis-configured double bond at the third carbon position. This structural feature influences its physical and chemical behavior. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C8H14O2 | PubChem[1] |

| Molecular Weight | 142.20 g/mol | PubChem[1] |

| IUPAC Name | (Z)-oct-3-enoic acid | PubChem[1] |

| Synonyms | cis-3-octenoic acid, (3Z)-3-octenoic acid | PubChem[1] |

| CAS Number | 5169-51-7 | PubChem[1] |

| Chemical Class | Medium-Chain Fatty Acid, Unsaturated Fatty Acid | PubChem[1] |

Synthesis of a Related Isomer: Cis-5-Octenoic Acid

Experimental Protocol: Synthesis of Cis-5-Octenoic Acid

-

Starting Material: 5-octynoic acid

-

Catalyst: W-5 Raney nickel

-

Procedure:

-

Prepare the W-5 Raney nickel catalyst according to the established procedures.

-

In a suitable reaction vessel, dissolve 5-octynoic acid in an appropriate solvent (e.g., ethanol).

-

Add the prepared W-5 Raney nickel catalyst to the solution.

-

Subject the mixture to catalytic hydrogenation under a controlled hydrogen atmosphere until the theoretical equivalent of hydrogen has been absorbed.

-

Monitor the reaction progress to ensure the selective reduction of the triple bond to a cis-double bond without reducing the carboxylic acid functionality.

-

Upon completion, carefully filter the catalyst from the reaction mixture.

-

Remove the solvent under reduced pressure to yield the crude cis-5-octenoic acid.

-

Purify the product using fractional distillation or another suitable chromatographic technique.

-

Potential Biological Activities and Experimental Investigation (Inferred from Isomers)

Direct experimental data on the biological activity of this compound is limited. However, studies on its isomer, 7-octenoic acid, have revealed potential anti-cancer properties. These findings suggest that this compound may exhibit similar activities, which warrants further investigation.

Anti-Cancer Effects of 7-Octenoic Acid

A study investigating the bioactive compounds from Moringa oleifera Lam. leaf identified 7-octenoic acid as a potential anti-cancer agent against the MDA-MB-231 human breast cancer cell line. The study demonstrated that 7-octenoic acid can induce apoptosis and cause cell cycle arrest.

Quantitative Data from 7-Octenoic Acid Study

| Parameter | Value | Cell Line |

| Concentration for Apoptosis Induction | 2.5 mg/mL | MDA-MB-231 |

| Effect on Cell Cycle | G2/M phase arrest | MDA-MB-231 |

Experimental Protocols for Assessing Anti-Cancer Activity

The following are detailed protocols, adapted from the study on 7-octenoic acid, that can be employed to investigate the potential anti-cancer effects of this compound.

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Procedure:

-

Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

2. Apoptosis Detection by Annexin V/7-AAD Staining

-

Objective: To quantify the induction of apoptosis by this compound.

-

Procedure:

-

Treat cancer cells with a predetermined concentration of this compound for 24 hours.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and 7-amino-actinomycin D (7-AAD) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

3. Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Procedure:

-

Treat cancer cells with this compound for 24 hours.

-

Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend them in a solution containing RNase A and propidium iodide (PI).

-

Incubate the cells for 30 minutes at 37°C.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

Potential Signaling Pathways

The precise signaling pathways modulated by this compound are yet to be elucidated. However, based on the known mechanisms of other unsaturated fatty acids, a plausible hypothesis involves the activation of G protein-coupled receptors (GPCRs) and subsequent downstream signaling cascades. For instance, some unsaturated fatty acids are known to activate GPR120, which can lead to the inhibition of the NF-κB pathway, a key regulator of inflammation.

Below is a hypothetical signaling pathway that could be investigated for this compound.

Experimental Workflow for Investigating Signaling Pathways

To validate the involvement of the proposed GPR120/NF-κB pathway, the following experimental workflow can be implemented.

Conclusion

This compound is a medium-chain fatty acid with potential for biological activity, particularly in the areas of cancer and inflammation, as suggested by studies on its isomers. This technical guide provides a foundation for researchers and drug development professionals to explore its therapeutic potential. The provided physicochemical data, inferred biological activities, and detailed experimental protocols offer a starting point for systematic investigation. Future research should focus on confirming the biological effects of this compound and elucidating its precise mechanisms of action and signaling pathways.

References

A Technical Guide to Quantum Chemical Calculations of Cis-beta-Octenoic Acid: Exploring Molecular Properties for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-beta-octenoic acid, a monounsaturated fatty acid, presents a subject of interest in various biochemical pathways and potential therapeutic applications. Understanding its molecular geometry, electronic structure, and reactivity is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics. Quantum chemical calculations offer a powerful in-silico approach to investigate these properties at the atomic level, providing insights that complement experimental studies. This technical guide outlines the application of quantum chemical methods to characterize this compound, providing a foundational understanding for its role in drug development.

Methodology: A Framework for In-Silico Analysis

The computational investigation of this compound would typically employ Density Functional Theory (DFT), a robust method for determining the electronic structure of molecules.

Computational Protocol:

-

Structure Preparation: The initial 3D structure of this compound is constructed using molecular modeling software. The IUPAC name for this molecule is (Z)-oct-3-enoic acid[1].

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. A common and effective approach involves using a functional such as B3LYP or M06-2X combined with a basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also yield important thermodynamic data.

-

Property Calculations: With the optimized geometry, a range of molecular properties can be calculated. These include:

-

Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular reactivity.

-

Natural Bond Orbital (NBO) Analysis: To determine atomic charges and analyze charge distribution within the molecule.

-

Thermochemical Analysis: To compute thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy.

-

The following diagram illustrates a typical workflow for these quantum chemical calculations.

Data Presentation: Hypothetical Calculated Properties

The following tables summarize the types of quantitative data that would be obtained from quantum chemical calculations on this compound. The values presented are illustrative and based on typical results for similar unsaturated carboxylic acids.

Table 1: Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=C | 1.34 |

| C-C | 1.50 | |

| C-O | 1.35 | |

| C=O | 1.21 | |

| O-H | 0.97 | |

| Bond Angles (°) | C=C-C | 125.0 |

| C-C-C | 112.0 | |

| C-C=O | 124.0 | |

| C-O-H | 108.0 | |

| Dihedral Angle (°) | H-C=C-H (cis) | 0.0 |

Table 2: Calculated Thermodynamic and Electronic Properties

| Property | Value | Unit |

| Thermodynamic Properties | ||

| Enthalpy | Value | kcal/mol |

| Gibbs Free Energy | Value | kcal/mol |

| Entropy | Value | cal/mol·K |

| Electronic Properties | ||

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

Interpretation of Results and Relevance to Drug Development

The data generated from these calculations provide a detailed picture of this compound's properties, which is invaluable for drug development professionals.

-

Molecular Electrostatic Potential (MEP): The MEP map identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The negatively charged region around the carboxylic acid group, for instance, is a likely site for hydrogen bonding with a biological target. This information is critical for predicting how the molecule might interact with a receptor's binding site.

-

Frontier Molecular Orbitals (HOMO-LUMO Gap): A smaller HOMO-LUMO gap suggests higher chemical reactivity. This parameter can be used to compare the reactivity of this compound with other fatty acids or potential drug candidates.

-

Optimized Geometry: The precise bond lengths and angles determined from geometry optimization are essential for understanding the molecule's three-dimensional shape. This information is a prerequisite for pharmacophore modeling and virtual screening studies.

Conclusion

Quantum chemical calculations provide a robust and insightful framework for the detailed characterization of this compound at the molecular level. The methodologies outlined in this guide, from geometry optimization to the calculation of electronic properties, yield quantitative data that are directly applicable to the field of drug development. By leveraging these computational techniques, researchers can gain a deeper understanding of the structure-activity relationships of this and other fatty acids, ultimately accelerating the discovery and design of new and more effective therapeutic agents.

References

Methodological & Application

Synthesis and Purification of cis-beta-Octenoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and purification of cis-beta-octenoic acid, also known as (Z)-oct-3-enoic acid. The information is intended for use by researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring high-purity unsaturated fatty acids.

Synthesis of this compound via Wittig Reaction

The stereoselective synthesis of this compound can be effectively achieved through the Wittig reaction. This method offers high control over the double bond geometry, favoring the formation of the desired Z-isomer. The overall synthetic strategy involves two main stages: the Wittig olefination to form an ester of this compound, followed by hydrolysis to yield the final carboxylic acid.

A common approach utilizes the reaction of butanal with a stabilized phosphorus ylide, such as ethyl (triphenylphosphoranylidene)acetate. The use of a stabilized ylide generally favors the formation of the E-isomer; however, specific reaction conditions can be tuned to enhance the yield of the Z-isomer. Alternatively, a non-stabilized ylide can be employed to favor the Z-isomer.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl (Z)-oct-3-enoate via Wittig Reaction

This protocol is adapted from established Wittig reaction procedures.

Materials:

-

(3-Carboxypropyl)triphenylphosphonium bromide

-

Sodium hydride (NaH) or other suitable strong base (e.g., n-butyllithium)

-

Anhydrous dimethylformamide (DMF)

-

Butanal

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend (3-carboxypropyl)triphenylphosphonium bromide in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add sodium hydride (or another strong base) portion-wise to the suspension under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 1-2 hours until the formation of the deep red-colored ylide is complete.

-

Cool the reaction mixture back to 0 °C and add a solution of butanal in anhydrous THF dropwise via the dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl (Z)-oct-3-enoate.

Step 2: Alkaline Hydrolysis of Ethyl (Z)-oct-3-enoate

This protocol describes the saponification of the ester to the carboxylic acid.[1]

Materials:

-

Crude ethyl (Z)-oct-3-enoate from Step 1

-

Ethanol

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)

-

Hydrochloric acid (HCl) (e.g., 2 M)

-

Diethyl ether or ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the crude ethyl (Z)-oct-3-enoate in ethanol in a round-bottom flask.

-

Add the NaOH or KOH solution to the flask.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the hydrolysis is complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 2 with 2 M HCl.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

Quantitative Data Summary

| Step | Product | Typical Yield (%) | Purity (%) | Analytical Method |

| 1 | Ethyl (Z)-oct-3-enoate | 60-80 | 85-95 (Z/E mixture) | GC-MS, ¹H NMR |

| 2 | This compound | 85-95 | >90 | ¹H NMR, ¹³C NMR |

Note: Yields and purity are dependent on reaction scale, purity of reagents, and optimization of reaction conditions.

Purification Methods for this compound

The crude this compound obtained from synthesis typically contains the trans-isomer and other impurities. High purity is often required for research and drug development applications. The following are suitable purification methods.

2.1. Fractional Distillation under Reduced Pressure

Fractional distillation is an effective method for separating cis- and trans-isomers of fatty acids, as they often have slightly different boiling points. Performing the distillation under vacuum is crucial to prevent decomposition of the unsaturated acid at high temperatures.[2]

Experimental Protocol:

-

Set up a fractional distillation apparatus with a vacuum pump and a pressure gauge.

-

Place the crude this compound in the distillation flask with a few boiling chips.

-

Gradually reduce the pressure to the desired level (e.g., 1-10 mmHg).

-

Slowly heat the distillation flask in an oil bath.

-

Collect the fractions that distill over at the boiling point of this compound at the given pressure. The cis-isomer typically has a slightly lower boiling point than the trans-isomer.

-

Analyze the collected fractions by GC-MS or NMR to determine their isomeric purity.

2.2. Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating high-purity this compound. Reversed-phase chromatography is commonly employed for the separation of fatty acids.[3][4]

Experimental Protocol:

-

Dissolve the crude this compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Set up a preparative HPLC system with a C18 column.

-

Equilibrate the column with the mobile phase (e.g., a gradient of acetonitrile in water with a small amount of acid like trifluoroacetic acid to improve peak shape).

-

Inject the sample onto the column.

-

Monitor the elution of the compounds using a UV detector (typically around 210 nm for the carboxylic acid group).

-

Collect the fraction corresponding to the this compound peak.

-

Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified product.

Quantitative Data Summary for Purification

| Method | Starting Purity (%) | Final Purity (%) | Recovery (%) |

| Fractional Distillation | >90 | >98 | 60-80 |

| Preparative HPLC | >90 | >99 | 70-90 |

Note: Purity and recovery rates are dependent on the initial purity of the crude product and the optimization of the purification conditions.

Experimental Workflows and Logical Relationships

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification Workflow

Caption: Decision workflow for the purification of this compound.

Note: No signaling pathways involving this compound were identified in the literature search.

References

Application Notes and Protocols for the GC-MS Analysis of cis-beta-Octenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-beta-Octenoic acid, also known as (Z)-oct-3-enoic acid, is an unsaturated medium-chain fatty acid. The analysis of such fatty acids is crucial in various research fields, including metabolomics, drug discovery, and food science, due to their potential biological activities. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides detailed application notes and protocols for the successful GC-MS analysis of this compound.

I. Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of this compound. Note that values can vary depending on the specific instrumentation and experimental conditions. Data for the methyl ester derivative is provided, as derivatization is a standard and recommended procedure for fatty acid analysis by GC-MS.

| Parameter | Value | Notes |

| Compound | This compound methyl ester | Derivatized form for GC-MS analysis. |

| Molecular Formula | C9H16O2 | |

| Molecular Weight | 156.22 g/mol | |

| Boiling Point (Est.) | 180-190 °C | For the methyl ester. |

| Key Mass Fragments (m/z) | 55, 67, 81, 95, 125, 156 (M+) | Based on typical fragmentation of unsaturated FAMEs. The molecular ion (M+) at m/z 156 may be of low abundance in Electron Ionization (EI). |

| Limit of Detection (LOD) | 0.05 - 5 ng/mL | Highly dependent on the instrument and method. |

| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | Highly dependent on the instrument and method. |

| Linear Range | 0.1 - 100 µg/mL | Typical range for quantitative analysis. |

II. Experimental Protocols

A. Sample Preparation and Derivatization

Accurate and reproducible sample preparation is critical for reliable GC-MS analysis. For this compound, which is a carboxylic acid, derivatization is necessary to increase its volatility and thermal stability. The most common derivatization method is the conversion to its fatty acid methyl ester (FAME).

Protocol: Methyl Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This is a widely used and effective method for the esterification of fatty acids.

Materials:

-

Sample containing this compound (e.g., biological extract, reaction mixture)

-

Methanol (anhydrous)

-

Boron trifluoride-methanol solution (14% w/v)

-

Hexane or Heptane (GC grade)

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate

-

Glass test tubes with Teflon-lined screw caps

-

Heating block or water bath

-

Vortex mixer

-

Pipettes

Procedure:

-

Sample Aliquoting: Transfer a known amount of the sample (e.g., 1-10 mg of lipid extract or an appropriate volume of a liquid sample) into a glass test tube.

-

Solvent Evaporation: If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Methanolysis: Add 1 mL of methanol to the dried sample and vortex to dissolve.

-

Esterification: Add 1 mL of 14% BF3-methanol solution. Cap the tube tightly.

-

Heating: Heat the mixture at 60-100°C for 10-30 minutes in a heating block or water bath.

-

Cooling: Cool the tube to room temperature.

-

Extraction: Add 1 mL of hexane (or heptane) and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge briefly (e.g., 1000 x g for 2 minutes) to separate the layers. The upper organic layer contains the FAMEs.

-

Collection: Carefully transfer the upper organic layer to a clean vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

-

Final Sample: The sample is now ready for GC-MS analysis. The final concentration can be adjusted by evaporating some of the solvent or by dilution if necessary.

B. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of this compound methyl ester. These should be optimized for the specific instrument being used.

| Parameter | Recommended Condition |

| Gas Chromatograph (GC) | |

| Injection Port Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) or Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |

| GC Column | DB-5ms, HP-5ms, or equivalent non-polar column (30 m x 0.25 mm ID, 0.25 µm film thickness) OR a polar column like a DB-WAX or FFAP for better separation of isomers. |

| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min. Ramp at 10 °C/min to 250 °C, hold for 5 min. |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | m/z 40 - 400 |

| Scan Rate | 2-3 scans/sec |

| Solvent Delay | 3 - 5 minutes |

III. Mandatory Visualizations

A. Experimental Workflow

Caption: GC-MS analysis workflow for this compound.

B. Representative Mass Fragmentation Pattern

Caption: Expected EI fragmentation of this compound methyl ester.

C. Potential Signaling Pathway Involvement

While the specific signaling pathways for this compound are not extensively characterized, medium-chain fatty acids (MCFAs) are known to influence cellular metabolism and signaling. This diagram illustrates a potential generalized pathway.

Caption: Potential metabolic and signaling pathways of medium-chain fatty acids.

Application Note: High-Performance Liquid Chromatography for the Separation of cis-beta-Octenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of cis-beta-Octenoic acid. Given the importance of geometric isomers in biological activity and drug development, a reliable method to separate and quantify specific isomers like this compound is crucial. This document provides a comprehensive protocol using a reversed-phase HPLC approach, suitable for quality control, research, and developmental applications. The described method is based on established principles for the analysis of short-chain fatty acids and their isomers.

Introduction

This compound, also known as (Z)-oct-3-enoic acid, is an eight-carbon monounsaturated fatty acid. The spatial arrangement of its double bond (cis configuration) significantly influences its physical, chemical, and biological properties compared to its trans isomer. In drug development and various industrial applications, the selective synthesis and analysis of a specific isomer are often required to ensure product efficacy and safety. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of such closely related isomers. This application note outlines a detailed protocol for the separation of this compound from other potential isomers and related compounds.

Experimental Protocols

A reversed-phase HPLC method is proposed for the analysis of this compound. This approach is widely used for the separation of short-chain fatty acids due to its efficiency and reproducibility.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. From the stock solution, prepare a series of dilutions to be used for calibration.

-

Sample Matrix: For samples in complex matrices (e.g., biological fluids, reaction mixtures), a sample clean-up and extraction step may be necessary. This can include liquid-liquid extraction or solid-phase extraction (SPE).

HPLC Instrumentation and Conditions

The following table summarizes the recommended HPLC parameters for the separation of this compound. These parameters are based on methods for similar short-chain fatty acids and may require optimization for specific applications.[1][2][3]

| Parameter | Recommended Condition |

| HPLC System | A standard HPLC system with a UV detector. |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3] |

| Mobile Phase | Isocratic mixture of Acetonitrile (ACN) and water with a phosphoric acid buffer (e.g., 50:50 ACN:Water with 0.2% H₃PO₄).[3] For MS compatibility, formic acid can be used instead of phosphoric acid.[2] |

| Flow Rate | 1.0 mL/min.[1][3] |

| Column Temperature | Ambient or controlled at 25 °C. |

| Detection | UV at 210 nm.[3] |

| Injection Volume | 10 µL. |

Data Presentation

The following table illustrates the expected data output for a successful separation. The retention time for this compound will need to be determined empirically by running a pure standard. For method validation, parameters such as resolution, peak asymmetry, and theoretical plates should be calculated.

| Compound | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| This compound | To be determined | Variable | Variable |

| trans-beta-Octenoic acid | To be determined | Variable | Variable |

| Octanoic acid | To be determined | Variable | Variable |

Mandatory Visualization

Experimental Workflow for HPLC Analysis of this compound

Caption: Workflow for the HPLC analysis of this compound.

Discussion

The described reversed-phase HPLC method provides a solid starting point for the separation of this compound. The use of a C18 column is standard for retaining and separating moderately non-polar compounds like short-chain fatty acids. The acidic mobile phase is crucial for suppressing the ionization of the carboxylic acid group, which results in better peak shape and retention.

For separating the cis and trans isomers, a high-efficiency column with a smaller particle size (e.g., 3 µm) or a longer column could be employed to enhance resolution. Additionally, for challenging separations of geometric isomers, specialized stationary phases, such as those with C30 alkyl chains, have shown success and could be explored.[4]

In cases where this compound is part of a more complex mixture of isomers (e.g., positional isomers), gradient elution may be necessary to achieve adequate separation of all components. The principles of method development for chiral separations, which involve creating a specific chemical environment to distinguish between stereoisomers, can be conceptually applied to the separation of geometric isomers.[5]

Conclusion

This application note provides a detailed protocol and foundational knowledge for the HPLC separation of this compound. The outlined reversed-phase method is a robust starting point for researchers, scientists, and drug development professionals. Method optimization and validation are recommended to ensure suitability for specific applications and sample matrices.

References

- 1. researchgate.net [researchgate.net]

- 2. Separation of Octanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. HPLC Determination of Octanoic acid (Caprylic acid) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

Application Notes and Protocols for the Derivatization of cis-β-Octenoic Acid for Analytical Purposes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of cis-β-octenoic acid, a C8 unsaturated fatty acid, to enhance its analytical detection by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). The inherent polarity and relatively low volatility of short-chain fatty acids like cis-β-octenoic acid necessitate derivatization to improve chromatographic separation, thermal stability, and detection sensitivity.

Introduction

cis-β-Octenoic acid (also known as (Z)-oct-3-enoic acid) is a medium-chain fatty acid of interest in various fields of research. Accurate and sensitive quantification of this analyte in complex biological matrices is crucial. Derivatization is a key sample preparation step that chemically modifies the carboxylic acid functional group, rendering the molecule more amenable to analysis by common analytical platforms.[1][2][3] For GC-MS analysis, derivatization increases volatility and thermal stability, while for HPLC with UV detection, it introduces a chromophore to enhance detection.

This document outlines three common and effective derivatization methods:

-

Silylation for GC-MS analysis.

-

Esterification (to form Fatty Acid Methyl Esters - FAMEs) for GC-MS analysis.

-

Phenacylation for HPLC-UV analysis.

Methods for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. To make cis-β-octenoic acid suitable for GC-MS analysis, its polar carboxyl group must be derivatized.

Silylation using BSTFA

Silylation involves the replacement of the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group.[4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent. The resulting TMS ester is more volatile and thermally stable.

Experimental Protocol: Silylation of cis-β-Octenoic Acid with BSTFA

-

Sample Preparation:

-

Ensure the sample containing cis-β-octenoic acid is free of water, as moisture can deactivate the silylating reagent. If necessary, evaporate the sample to dryness under a stream of nitrogen.

-

Place 1-10 mg of the dried sample into a 2 mL reaction vial.

-

-

Derivatization Reaction:

-

Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample.

-

Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and 10 µL of TMCS (trimethylchlorosilane) as a catalyst. The use of a catalyst can enhance the reactivity of BSTFA.

-

Securely cap the vial and vortex for 30 seconds.

-

Heat the reaction mixture at 60-70°C for 30-60 minutes in a heating block or oven.

-

-

Sample Analysis:

-

Cool the vial to room temperature.

-

The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.

-

Workflow for Silylation Derivatization

Caption: Workflow for silylation of cis-β-octenoic acid.

Quantitative Data (Representative)

| Parameter | Value | Reference |

| Linearity (R²) | > 0.99 | [5] |

| Limit of Detection (LOD) | 0.03 - 0.6 µg/mL | [6] |

| Limit of Quantitation (LOQ) | Typically 3x LOD | [7][8][9][10] |

| Intra-day Precision (RSD) | < 15% | [11] |

| Inter-day Precision (RSD) | < 20% | [11] |

| Recovery | 76 - 106% | [11] |

Note: These values are for general short-chain fatty acids and should be validated for cis-β-octenoic acid in the specific matrix of interest.

Esterification to Fatty Acid Methyl Esters (FAMEs)